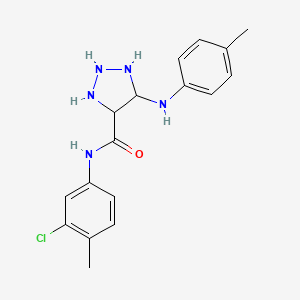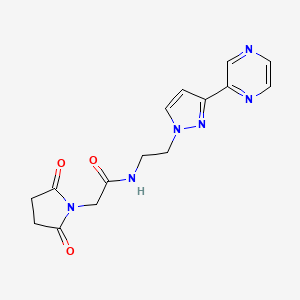
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole, otherwise known as 4-BE-3-TFMP, is an organic compound that is widely used in scientific research. Its unique properties make it a valuable tool for scientists in a variety of fields, from organic chemistry to pharmacology.
Applications De Recherche Scientifique
4-BE-3-TFMP is a useful tool for scientists in a variety of fields. In organic chemistry, it has been used in the synthesis of a variety of compounds, including heterocyclic compounds, and can be used to study the reactivity of different functional groups. In pharmacology, it has been used to study the binding of drugs to their respective receptors, as well as to study the effects of drugs on the body. In biochemistry, it has been used to study the structure and function of enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 4-BE-3-TFMP is not yet fully understood. However, it is thought to bind to a variety of proteins and receptors in the body, which can then lead to a range of biochemical and physiological effects. It is believed to interfere with the activity of enzymes, which can then lead to changes in the activity of other proteins and receptors, leading to a range of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BE-3-TFMP are not yet fully understood. However, it has been shown to have a range of effects on enzymes, proteins, and receptors in the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. It has also been shown to bind to a variety of receptors, leading to changes in the activity of these receptors and the proteins they interact with.
Avantages Et Limitations Des Expériences En Laboratoire
4-BE-3-TFMP has several advantages and limitations when used in lab experiments. One of the main advantages is its relatively low toxicity, which makes it a safe and effective tool for researchers. Additionally, it has a low solubility in water, which makes it easy to handle and store. However, it has a relatively low binding affinity for proteins and receptors, which can limit its effectiveness in certain experiments.
Orientations Futures
The future of 4-BE-3-TFMP is promising, as researchers continue to explore its potential in a variety of fields. In organic chemistry, it could be used to synthesize a wider range of compounds, as well as to study the reactivity of different functional groups. In pharmacology, it could be used to study the binding of drugs to their respective receptors, as well as to study the effects of drugs on the body. In biochemistry, it could be used to study the structure and function of enzymes and other proteins. Additionally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects.
Méthodes De Synthèse
4-BE-3-TFMP is synthesized using a three-step synthesis process. The first step involves the reaction of a bromoalkane with a trifluoromethylbenzene derivative in the presence of a Lewis acid catalyst. This reaction produces an intermediate product, which is then reacted with an alkyl halide in the presence of a base to form the desired compound. The final step involves the dehydration of the intermediate product to form the desired 4-BE-3-TFMP.
Propriétés
IUPAC Name |
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJLIKODABCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)
![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931129.png)

![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)


![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)


![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)
